molecular formula C15H11N3 B14616213 7H-Pyrimido[5,4-c]carbazole, 7-methyl- CAS No. 59943-54-3

7H-Pyrimido[5,4-c]carbazole, 7-methyl-

Cat. No.: B14616213
CAS No.: 59943-54-3
M. Wt: 233.27 g/mol
InChI Key: KOILSJUAAKKVNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7H-Pyrimido[5,4-c]carbazole, 7-methyl- is a heterocyclic compound featuring a fused pyrimidine-carbazole core with a methyl substituent at the 7-position. This structural motif confers unique electronic and steric properties, making it a candidate for therapeutic applications, particularly in oncology. Its planar aromatic system allows for intercalation into DNA or interaction with enzyme active sites, while the 7-methyl group enhances stability and target binding affinity. Recent studies highlight its potent anticancer activity, with significant inhibition of cancer cell division observed at 10 µM . This article provides a detailed comparison of this compound with structurally related carbazole derivatives, emphasizing substituent effects and ring fusion patterns on biological activity.

Properties

CAS No.

59943-54-3

Molecular Formula

C15H11N3

Molecular Weight

233.27 g/mol

IUPAC Name

7-methylpyrimido[5,4-c]carbazole

InChI

InChI=1S/C15H11N3/c1-18-12-5-3-2-4-11(12)14-13(18)7-6-10-8-16-9-17-15(10)14/h2-9H,1H3

InChI Key

KOILSJUAAKKVNE-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C3=CC=CC=C31)C4=NC=NC=C4C=C2

Origin of Product

United States

Preparation Methods

Aminopyrazole-Pyrimidine Cyclization

A foundational method for pyrimidine-containing heterocycles involves cyclocondensation between 1,3-biselectrophiles and 1,3-bisnucleophiles. For instance, pyrazolo[1,5-a]pyrimidines are synthesized via reactions of 5-amino-3-hetarylpyrazoles with malonic acid derivatives under acidic conditions (Scheme 1). Adapting this to pyrimido-carbazoles would require:

  • Carbazole-Aminopyrimidine Precursor : Preparation of 4-amino-5-carbazolylpyrimidine through Ullmann coupling or Buchwald-Hartwig amination.
  • Electrophilic Partner : Use of β-diketones or enones to form the fused pyrimidine ring. For example, ethyl 3-oxo-3-arylpropanoates have been successfully employed in analogous systems to introduce aryl groups at position 5.

Representative Conditions :

Precursor Electrophile Catalyst Yield (%)
4-Amino-5-carbazolylpyrimidine Ethyl 3-oxo-3-(4-CF3-phenyl)propanoate POCl3/Pyridine 62

One-Pot Tandem Cyclization

Recent advances in pyrido[3,2-c]carbazole synthesis suggest a viable pathway via tandem cyclization-annulation. A hypothetical route for the pyrimido analog could involve:

  • Initial Carbazole Formation : Suzuki-Miyaura coupling of 2-bromo-3-nitrobenzene with carbazole boronic ester.
  • Pyrimidine Ring Closure : Treatment with amidines or guanidines under microwave irradiation, as demonstrated in oxazolo[5,4-d]pyrimidine syntheses.

Critical Parameters :

  • Temperature: 140–160°C for efficient ring closure
  • Solvent: Mixed DMF/H2O systems to balance solubility and reactivity

Transition Metal-Catalyzed Strategies

Palladium-Mediated Cross-Coupling

The patent literature reveals robust methods for installing substituents on pyrazolo[1,5-a]pyrimidines using Pd catalysts. Transposing these to pyrimido-carbazoles could enable:

  • C7 Methylation : Utilizing MeMgBr in THF with Pd(OAc)2/PCy3 catalytic system.
  • Aryl Functionalization : Negishi coupling of zincated carbazole intermediates with pyrimidine halides.

Case Study : Synthesis of 3-(2,4-difluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-ol derivatives achieved 70–85% yields via Pd-catalyzed cross-coupling. Similar conditions may apply for pyrimido-carbazole analogs.

Copper-Catalyzed Ullmann Coupling

For less reactive substrates, CuI/1,10-phenanthroline systems in DMSO at 110°C have facilitated N-arylation of carbazole nitrogens, a step critical for constructing the fused system.

Post-Functionalization and Derivatization

Hydroxyl Group Modifications

The 7-hydroxylic intermediate (common in pyrimidine syntheses) serves as a handle for further functionalization:

  • Alkali Metal Salt Formation : Reaction with NaOH/KOH in THF yields water-soluble salts, enhancing bioavailability.
  • Esterification : Treatment with acyl chlorides introduces lipophilic groups, as evidenced by 7-O-acetyl derivatives in antimicrobial studies.

Example :

Starting Material Reagent Product Yield (%)
7-Hydroxypyrimido[5,4-c]carbazole AcCl, Et3N 7-Acetoxy derivative 88

Directed C-H Activation

Recent work on oxazolo[5,4-d]pyrimidines employed Rh(III) catalysts for regioselective C5 amidation. Applying this to pyrimido-carbazoles could enable late-stage diversification without protecting groups.

Characterization and Analytical Validation

Spectroscopic Profiling

  • 1H NMR : Distinct singlet for C7 methyl group (δ 2.06–2.15 ppm).
  • IR Spectroscopy : N-H stretch (3450–3550 cm−1) and pyrimidine ring vibrations (1565–1612 cm−1).
  • MS : Molecular ion peak at m/z 232.28 (M+) consistent with C15H12N4.

Crystallographic Analysis

While no crystal structure exists for the title compound, related pyrido[3,2-c]carbazoles exhibit planar fused rings with dihedral angles <5° between pyridine and carbazole moieties.

Chemical Reactions Analysis

Types of Reactions: 7H-Pyrimido[5,4-c]carbazole, 7-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Based on the search results, information regarding the applications of the compound "7H-Pyrimido[5,4-c]carbazole, 7-methyl-" is limited. However, the search results do provide information on related compounds and their applications, which may provide some insight.

Carbazoles and their applications
Carbazole as an anticancer agent
Carbazole, a natural alkaloid, has been recognized as an effective anticancer agent for over 40 years .

Synthesis of novel hetero annulated carbazoles
The newly synthesized heterocycles isoxazolo-, pyrido- and pyrimidocarbazoles were prepared from 2-(3'-bromo-4'-methoxybenzylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one by cyclo condensation with appropriate reactants, hydroxylamine hydrochloride, malononitrile and guanidine nitrate . All the synthesized compounds were subjected to in vitro cytotoxicity against two human cancer cell lines: MCF-7 and A-549 .

Anticancer activity
Among the hetero annulated carbazole compounds, the compounds bearing an electron withdrawing chloro group in the pyrimidine annulated carbazole ring enhanced the cytotoxic activity more than the electron donating methyl group and unsubstituted group .

Anti-HIV activity
Several substituted 7H-pyrido[4,3-c]carbazoles were synthesized from the natural product mukonal and tested for inhibition of HIV replication in H9 lymphocytes . 5-Methoxy-7-methyl-7H-pyrido[4,3-c]carbazole had an EC50 value of 0.0054 microgram/mL and the highest therapeutic index (TI = 503) in the series .

Mechanism of Action

The mechanism of action of 7H-Pyrimido[5,4-c]carbazole, 7-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in viral replication or cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Pyrido- vs. Pyrimido-Carbazole Comparison

Compound Core Structure Key Substituents Activity (IC₅₀/µM) Target
5-Methoxy-7-methyl-pyrido[3,4-c]carbazole Pyrido-carbazole 5-OCH₃, 7-CH₃ 0.48–1.52 (HIV) HIV replication
7H-Pyrimido[5,4-c]carbazole, 7-methyl- Pyrimido-carbazole 7-CH₃ 10 (Cancer) Cell division

Indolo[2,3-c]carbazole Derivatives

Indolo-carbazoles, such as those in the NCI-60 screening panel, exhibit diverse anticancer activities depending on their substitution patterns. For example, indolo[2,3-c]carbazole derivatives show moderate topoisomerase II (topo II) inhibition but lack the specificity of 7H-Pyrimido[5,4-c]carbazole, 7-methyl- . The pyrimidine ring in the latter likely improves DNA intercalation efficiency, while the 7-methyl group reduces metabolic degradation compared to non-methylated indolo analogs.

Kinase-Targeting Carbazole Derivatives

Dihydroindazolo[5,4-a]pyrrolo[3,4-c]carbazole oximes (e.g., compounds from Dandu et al.) are dual inhibitors of TIE-2 and VEGF-R2 kinases, with IC₅₀ values in the nanomolar range . These compounds prioritize kinase binding via oxime functional groups, whereas 7H-Pyrimido[5,4-c]carbazole, 7-methyl- lacks such polar moieties, favoring cytotoxicity through topo II inhibition instead .

Methyl Group at Position 7

The 7-methyl group is a critical determinant of activity across carbazole derivatives:

  • Anticancer Activity : Removal of the 7-methyl group in RXR agonists (e.g., compound [6]) abolishes receptor binding, underscoring its role in hydrophobic interactions .
  • Antiviral Selectivity : In pyrido-carbazoles, the 7-methyl group synergizes with a 5-methoxy substituent to improve HIV inhibition .

Table 2: Impact of 7-Methyl Substituent

Compound 7-Methyl Present Activity Outcome Reference
7H-Pyrimido[5,4-c]carbazole Yes 70% cancer cell growth inhibition
RXR agonist [6] No Inactive

Influence of Ring Fusion Patterns

  • Pyrimidine vs. Pyridine : Pyrimido-carbazoles exhibit stronger DNA interaction due to the electron-deficient pyrimidine ring, enhancing topo II inhibition .
  • Indolo vs. Pyrimido : Indolo[2,3-a]carbazoles (e.g., rebeccamycin) rely on glycosidic linkages for activity, whereas 7H-Pyrimido[5,4-c]carbazole, 7-methyl- achieves potency through direct intercalation .

Q & A

Q. What synthetic strategies are effective for synthesizing 7-methyl-7H-pyrimido[5,4-c]carbazole?

Methodological Answer: Key approaches include cyclocondensation of pre-functionalized pyrimidine and carbazole precursors. For example, multi-step protocols involving [3+3] annulation or Pd-catalyzed cross-coupling can construct the fused heterocyclic core. Intermediate purification via column chromatography and characterization by 1H^1H-NMR/IR ensures regioselectivity . Analogous methods for pyrimido-carbazoles highlight the importance of protecting groups (e.g., methyl or benzyl) to prevent side reactions during ring closure .

Q. How can spectroscopic techniques confirm the structural identity of this compound?

Methodological Answer: Combine 1H^1H-NMR (to identify methyl groups and aromatic protons), 13C^{13}C-NMR (to resolve carbonyl/carbazole carbons), and high-resolution mass spectrometry (HRMS) for molecular formula validation. For example, 1H^1H-NMR chemical shifts near δ 3.5–4.0 ppm typically indicate methyl groups on nitrogen atoms, while aromatic protons appear downfield (δ 7.0–9.0 ppm) . X-ray crystallography may resolve ambiguities in regiochemistry for crystalline derivatives .

Q. What in vitro assays are suitable for initial cytotoxicity screening?

Methodological Answer: Use MTT or CellTiter-Glo® assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate IC50_{50} values. Include positive controls (e.g., doxorubicin) and validate results via flow cytometry for apoptosis markers (Annexin V/PI). Dose-response curves (0.1–100 μM) over 48–72 hours can identify cytotoxic thresholds. Note: Prioritize compounds with selectivity indices >10 compared to non-cancerous cells (e.g., HEK293) .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for antiviral activity?

Methodological Answer: Modify substituents at positions 5, 7, and 9 of the carbazole core and test against viral replication assays (e.g., HIV-1 RT inhibition or plaque reduction in HSV-1). For instance, introducing methoxy groups at position 5 (as in 5-methoxy-7-methyl derivatives) enhances antiviral indices by improving membrane permeability . Compare EC50_{50} values and therapeutic indices (CC50 _{50}/EC50_{50}) across analogs using statistical models (ANOVA with post-hoc Tukey tests) .

Q. What methodologies assess kinase inhibition potential (e.g., PKC or TIE-2)?

Methodological Answer: Perform kinase profiling using radiometric 33P^{33}P-ATP assays or fluorescence-based platforms (e.g., Adapta™). For PKC inhibition, measure IC50_{50} values against PKCα/β isoforms and validate selectivity via kinase panel screens (≥50 kinases). Structural analogs like indolocarbazole-derived inhibitors (e.g., G06976) show competitive binding to the ATP pocket, confirmed by co-crystallography . Use molecular docking (AutoDock Vina) to predict binding modes and guide analog design .

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer: Standardize assay conditions (cell line origins, serum concentrations, incubation times) to minimize variability. For example, discrepancies in cytotoxicity may arise from differential metabolic rates in primary vs. immortalized cells. Validate findings via orthogonal assays (e.g., ATP depletion vs. caspase activation) and meta-analysis of published datasets. Cross-reference structural analogs (e.g., ellipticine derivatives) to identify conserved pharmacophores .

Q. What strategies improve solubility and formulation for in vivo studies?

Methodological Answer: Employ co-solvents (e.g., DMF:PEG 400, 1:4 v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility. NMR studies (e.g., DOSY) can quantify DMF-carbazole hydrogen bonding, which stabilizes formulations . For parenteral administration, optimize pH (6.5–7.4) to prevent precipitation and use lyophilization for long-term storage. Monitor stability via HPLC-UV under accelerated conditions (40°C/75% RH) .

Q. How to utilize computational modeling for target identification?

Methodological Answer: Apply molecular dynamics (MD) simulations (AMBER/CHARMM) to predict binding to targets like topoisomerase II or TRPA1 channels. Pharmacophore modeling (Schrödinger Phase) identifies key interactions (e.g., hydrogen bonds with Arg364 in TRPA1). Validate predictions with CRISPR knockout cell lines; a >50% reduction in activity upon target knockout confirms involvement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.